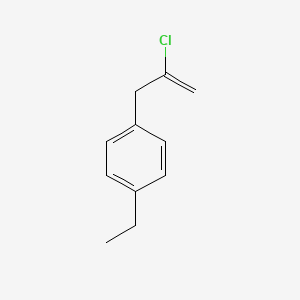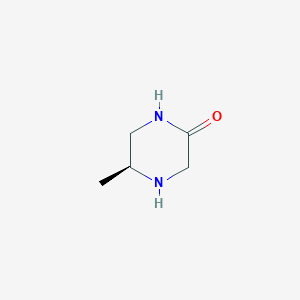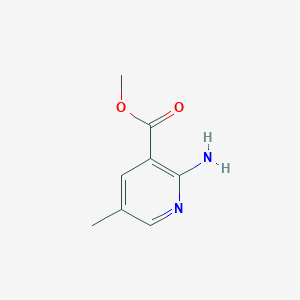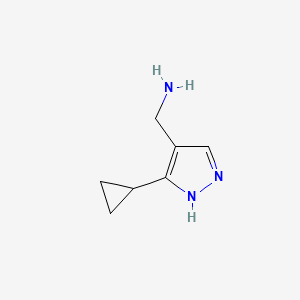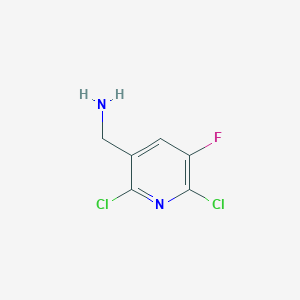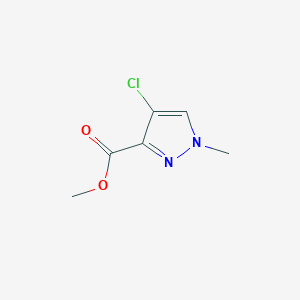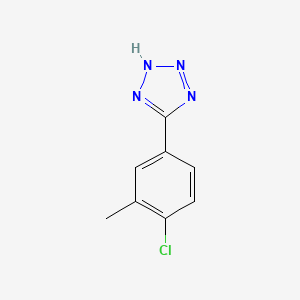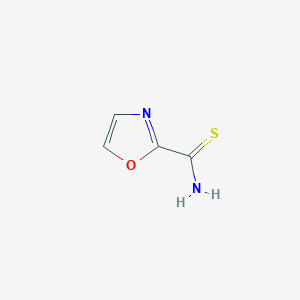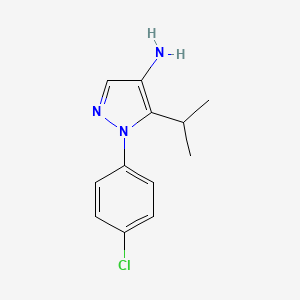
1-(4-氯苯基)-5-(异丙基)-1H-吡唑-4-胺
描述
1-(4-Chlorophenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine, also known as CPP-4-A, is a pyrazole-based compound that has been studied for its potential applications in scientific research and laboratory experiments. CPP-4-A has been found to possess a range of biochemical and physiological effects which have been studied in detail, with a particular focus on its ability to act as an agonist of the metabotropic glutamate receptor.
科学研究应用
振动和结构观察
1-(4-氯苯基)-5-(异丙基)-1H-吡唑-4-胺已被研究其分子结构和振动光谱。使用密度泛函理论进行的详细分析揭示了其分子几何结构、振动波数和非线性光学性质的见解。该分子显示出在其结构内的电荷转移潜力,特定区域被确定为亲电和亲核攻击的位置。该化合物还表现出对肿瘤蛋白激酶纺锤蛋白(KSP)的潜在抑制活性 (ShanaParveen et al., 2016)。
分子对接和抗微生物活性
对类似化合物的研究涉及分子对接以预测与各种蛋白质的相互作用,为潜在生物活性提供见解。例如,对相关化合物2-[3-(4-氯苯基)-5-(4-(异丙基)苯基-4,5-二氢-1H-吡唑-1-基]-4-(4-甲氧基苯基)-1,3-噻唑进行的分析显示出抗微生物活性,暗示了在这一领域的潜在应用 (Viji et al., 2020)。
光谱研究和量子化学分析
对相关化合物进行了全面的光谱研究,结合量子化学分析。这些研究包括傅里叶变换红外光谱和傅里叶变换拉曼光谱分析,有助于理解分子结构、电荷分布和反应性。这些研究有助于探索这些化合物的生物活性潜力 (Venil et al., 2021)。
合成和抗癌潜力
进一步的研究包括合成具有潜在抗微生物和抗癌活性的新型吡唑衍生物。这些研究突出了该化合物抑制癌细胞生长的能力,为新治疗剂的开发提供了基础 (Hafez et al., 2016)。
属性
IUPAC Name |
1-(4-chlorophenyl)-5-propan-2-ylpyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3/c1-8(2)12-11(14)7-15-16(12)10-5-3-9(13)4-6-10/h3-8H,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSXXGZDMFOQCMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=NN1C2=CC=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-one](/img/structure/B1425839.png)
![2-{1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol](/img/structure/B1425840.png)
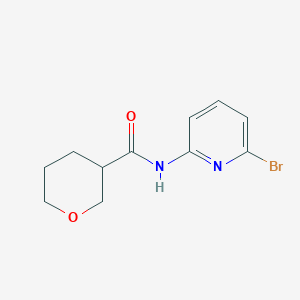
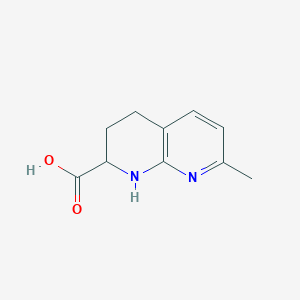
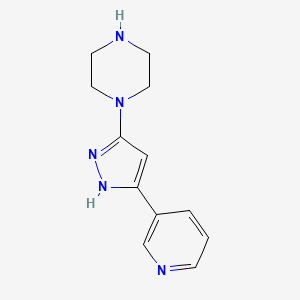
![2,6-Dimethyl-4-[2-(piperidin-4-yloxy)ethyl]morpholine](/img/structure/B1425847.png)
